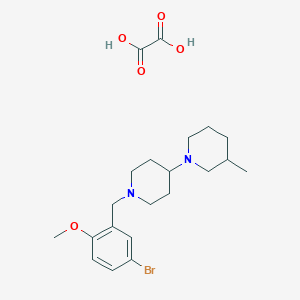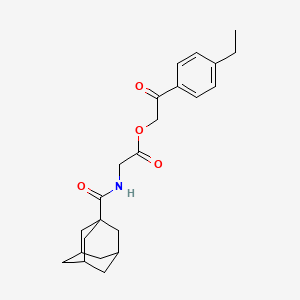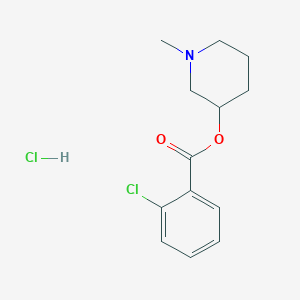![molecular formula C30H41N3O5 B3968409 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968409.png)
1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate, also known as MPPI, is a chemical compound that has been extensively studied in the field of neuroscience for its potential therapeutic applications. MPPI is a piperazine derivative that acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. In
Mechanism of Action
1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors has been implicated in the regulation of mood, anxiety, and cognition, making them potential targets for therapeutic intervention. This compound has been shown to increase serotonin release in the prefrontal cortex and hippocampus, regions of the brain that are involved in mood regulation and cognitive function. This mechanism of action is thought to underlie the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase serotonin release in the prefrontal cortex and hippocampus, as well as increase dopamine release in the striatum. This compound has also been shown to increase BDNF levels in the hippocampus, a neurotrophic factor that is involved in neuronal survival and plasticity. These effects suggest that this compound may have neuroprotective and neurotrophic properties, further supporting its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more precise manipulation of these receptor systems. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other serotonin receptor agonists, which may require higher doses to achieve desired effects.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate. One area of interest is its potential therapeutic applications in neuropsychiatric disorders, particularly depression and anxiety. Further studies are needed to determine the efficacy of this compound in these disorders and to identify potential side effects. Another area of interest is the neuroprotective and neurotrophic properties of this compound, which may have implications for the treatment of neurodegenerative disorders. Finally, the development of more potent and selective serotonin receptor agonists may lead to the discovery of new therapeutic targets for neuropsychiatric disorders.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate has been studied extensively in the field of neuroscience for its potential therapeutic applications. Its selectivity for the 5-HT1A and 5-HT2A receptors make it a promising candidate for the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, further supporting its potential therapeutic applications.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O.C2H2O4/c1-32-28-10-6-5-9-27(28)31-21-19-30(20-22-31)26-15-17-29(18-16-26)25-13-11-24(12-14-25)23-7-3-2-4-8-23;3-1(4)2(5)6/h2-10,24-26H,11-22H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHSZWFSNDASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCC(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968350.png)
![ethyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968362.png)
![isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968364.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B3968372.png)

![2-methoxy-1-methyl-2-oxoethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968387.png)
![1-benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968390.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}pyridine](/img/structure/B3968402.png)
![N-(4-bromo-3-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3968406.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B3968414.png)
![5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968415.png)
![2-(4-ethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968421.png)